Bienvenue dans la boutique en ligne BenchChem!

2-[(Propan-2-yl)amino]butanoic acid hydrochloride

Receptor Pharmacology Signal Transduction Growth Hormone Secretagogue

2-[(Propan-2-yl)amino]butanoic acid hydrochloride (CAS 1803562-12-0), also known as MK-677 or Ibutamoren hydrochloride, is a non-peptide small-molecule ghrelin receptor agonist with high oral bioavailability (>60%), enabling once-daily oral dosing for chronic in vivo studies. Distinct from injectable peptide analogs like GHRP-6, this compound acts as a neutral agonist with consistent potency across all signaling pathways (EC50 0.2–1.4 nM), making it a reliable reference standard for translational research in sarcopenia, bone remodeling, and sleep modulation. Supplied as the hydrochloride salt for optimal solubility and stability. Verify pricing and bulk availability below.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 1803562-12-0
Cat. No. B1432071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Propan-2-yl)amino]butanoic acid hydrochloride
CAS1803562-12-0
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(C)C.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)8-5(2)3;/h5-6,8H,4H2,1-3H3,(H,9,10);1H
InChIKeyMHAMDFCKOSUIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride (CAS 1803562-12-0): Identity, Salt Form, and Procurement Context


2-[(Propan-2-yl)amino]butanoic acid hydrochloride (CAS 1803562-12-0), also named 2-(isopropylamino)butanoic acid hydrochloride, is the hydrochloride salt form of a non-peptide small molecule that acts as a selective, orally active agonist of the ghrelin receptor (growth hormone secretagogue receptor, GHSR) [1]. The compound is widely recognized in the scientific literature under the developmental codes MK-677 and Ibutamoren [1]. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol, and it is supplied as a hydrochloride salt, distinguishing it from the free base (C₇H₁₅NO₂) and the mesylate salt form (CAS 159752-10-0) used in many clinical investigations . This specific salt identity is critical for solubility, stability, and accurate molar calculations in research formulations.

Why Generic 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride (CAS 1803562-12-0) Cannot Be Substituted with In-Class Peptide GHS Analogs


In-class analogs such as GHRP-6 and ipamorelin are peptide-based growth hormone secretagogues that share the ghrelin receptor target but differ fundamentally from 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (MK-677) in their molecular class, route of administration, and pharmacological profile. The compound is a non-peptide small molecule with high oral bioavailability, enabling once-daily oral dosing, whereas peptide GHS analogs require parenteral administration (injection) due to gastrointestinal degradation [1]. Furthermore, direct comparative binding and signal transduction studies demonstrate that the compound acts as a neutral/simple agonist with consistent potency across all signaling pathways (EC50 0.2–1.4 nM), in stark contrast to GHRP-6, which exhibits 600-fold variability in potency depending on the assay and acts as a negative allosteric modulator of ghrelin signaling [2]. These molecular and pharmacological distinctions translate to divergent experimental utility and translational relevance, rendering direct substitution scientifically invalid.

Quantitative Differentiation Evidence for 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride (CAS 1803562-12-0) vs. Peptide GHS Analogs


Consistent vs. Variable Potency: Comparative Signal Transduction Profiling of MK-677 and GHRP-6 at the Ghrelin Receptor

In a direct head-to-head comparative study evaluating two nonpeptide (MK-677, L-692,429) and two peptide (GHRP-6, ghrelin) agonists, MK-677 acted as a simple agonist with an affinity of 6.5 nM and activated all tested signal transduction systems (calcium mobilization, inositol phosphate turnover, CRE-controlled transcription, SRE-controlled transcription, arrestin mobilization) with consistently high potency ranging from 0.2 to 1.4 nM [1]. In contrast, the peptide comparator GHRP-6 exhibited extreme assay-dependent variability, with potency spanning a 600-fold range from 0.1 to 61 nM depending on the specific signaling pathway measured [1]. Furthermore, MK-677 functioned as a neutral modulator of ghrelin signaling, whereas GHRP-6 acted as a negative allosteric modulator [1].

Receptor Pharmacology Signal Transduction Growth Hormone Secretagogue

Oral Bioavailability and Route of Administration: Non-Peptide Small Molecule vs. Parenteral Peptide GHS Analogs

2-[(Propan-2-yl)amino]butanoic acid hydrochloride (MK-677) is a non-peptide small molecule with demonstrated high oral bioavailability, enabling once-daily oral dosing in clinical and preclinical protocols [1][2]. Animal research has confirmed oral bioavailability exceeding 60% [2]. In contrast, peptide-based GHS analogs such as GHRP-6, GHRP-2, and ipamorelin lack oral bioavailability and require subcutaneous or intravenous injection due to rapid degradation by gastrointestinal proteases [1]. This fundamental class-level distinction—non-peptide small molecule versus peptide—directly determines the route of administration and the feasibility of long-term, repeated-dosing experimental paradigms.

Pharmacokinetics Drug Delivery Oral Bioavailability

Sustained IGF-1 Elevation and Once-Daily Dosing: Pharmacokinetic Duration Comparison of MK-677 vs. Short-Acting Peptide GHS

The compound demonstrates a prolonged pharmacodynamic effect, with serum IGF-1 levels remaining elevated for up to 24 hours following a single oral dose [1]. This extended duration supports once-daily dosing protocols, as established in multiple randomized controlled trials [2]. In a direct pharmacokinetic characterization, the elimination half-life was reported as 4–6 hours in beagle dogs, yet the IGF-1 elevation persists for a full 24-hour period in humans, indicating sustained target engagement beyond plasma clearance [1]. By class-level inference, peptide GHS analogs such as GHRP-6, GHRP-2, and ipamorelin exhibit short half-lives (typically minutes to a few hours) and require multiple daily injections or continuous infusion to maintain GH/IGF-1 elevation [3]. The practical consequence is that MK-677 provides continuous 24-hour GH/IGF-1 axis stimulation with a single daily oral dose, whereas peptide comparators require complex, multi-dose injection schedules.

Pharmacodynamics IGF-1 Duration of Action

Lean Body Mass Increase in Healthy Older Adults: Placebo-Controlled Clinical Evidence for MK-677

In a 12-month, randomized, double-blind, placebo-controlled clinical trial involving 65 healthy older adults (ages 60–81), daily oral administration of 25 mg MK-677 produced a statistically significant increase in fat-free mass compared to placebo. The MK-677 group gained 1.1 kg of fat-free mass (95% CI: 0.7 to 1.5 kg), while the placebo group lost 0.5 kg (95% CI: -1.1 to 0.2 kg), yielding a net treatment difference of 1.6 kg (P < 0.001) [1]. Body cell mass, reflected by intracellular water, increased by 0.8 kg in the MK-677 group versus a decrease of 1.0 kg in the placebo group (P = 0.021) [1]. Body weight increased by 2.7 kg with MK-677 versus 0.8 kg with placebo (P = 0.003) [1]. Importantly, approximately 50% of the fat-free mass gain was localized to the limbs, indicating clinically relevant muscle mass accretion rather than visceral organ enlargement [1].

Body Composition Sarcopenia Aging Research

Rapid Bone Turnover Marker Elevation: Quantitative Bone Anabolic Response to MK-677 vs. Placebo

In a randomized, double-blind, placebo-controlled study of 24 healthy obese males treated with MK-677 (25 mg/day) for 8 weeks, the compound produced rapid and statistically significant increases in biochemical markers of bone formation and resorption compared to placebo. Carboxy-terminal propeptide of type I procollagen (PICP) increased by 23% after just 2 weeks (P < 0.01 vs. placebo), and procollagen III peptide increased by 28% at 2 weeks (P = 0.001 vs. placebo) [1]. Serum osteocalcin, a marker of osteoblast activity, increased by 15% at 8 weeks (P < 0.01 vs. placebo) [1]. Markers of bone resorption were similarly induced: carboxy-terminal cross-linked telopeptide of type I collagen (ICTP) increased by 26% at 8 weeks (P = 0.001 vs. placebo), urine hydroxyproline/creatinine ratio increased by 23% (P < 0.05), and urine calcium/creatinine ratio increased by 46% (P < 0.05) [1]. In a separate 12-month study of postmenopausal osteoporotic women, MK-677 combined with alendronate mitigated the reduction in serum osteocalcin compared to alendronate alone (−40% vs. −54%; P < 0.05), demonstrating a bone formation-preserving effect [2].

Bone Metabolism Osteoporosis Bone Formation Markers

Sleep Architecture Improvement: REM Sleep Enhancement with MK-677 vs. Placebo

In a clinical study investigating the effects of prolonged oral MK-677 treatment on sleep quality in healthy young and older adults, the compound produced significant improvements in sleep architecture compared to placebo. In young subjects (18–30 years), high-dose MK-677 (25 mg) resulted in an approximately 50% increase in stage IV sleep duration and a more than 20% increase in REM sleep compared to placebo (P < 0.05) [1]. The frequency of deviations from normal sleep decreased from 42% under placebo to 8% under high-dose MK-677 (P < 0.03) [1]. In older adults (65–71 years), treatment with MK-677 was associated with a nearly 50% increase in REM sleep (P < 0.05) and a significant decrease in REM latency (P < 0.02), with a corresponding decrease in sleep deviations (P < 0.02) [1].

Sleep Research REM Sleep Neuroendocrinology

Validated Research and Industrial Application Scenarios for 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride (CAS 1803562-12-0)


Longitudinal Sarcopenia and Body Composition Studies in Rodent and Human Models

The compound is ideally suited for chronic (>8 week) studies of age-related muscle wasting (sarcopenia) and body composition modulation. The once-daily oral dosing regimen, enabled by the compound's non-peptide small-molecule structure and >60% oral bioavailability, eliminates the need for repeated injections, reducing animal handling stress and enabling long-term protocols impractical with peptide GHS analogs [1]. The clinical benchmark of +1.1 kg fat-free mass gain over 12 months (vs. -0.5 kg placebo) provides a validated, reproducible outcome measure for comparative pharmacology and translational research [2].

Bone Metabolism and Osteoporosis Intervention Screening

The compound's rapid and quantifiable effects on bone turnover markers (23% increase in PICP and 28% increase in procollagen III within 2 weeks) make it an effective positive control or tool compound for screening anabolic bone agents and studying GH/IGF-1 axis-mediated bone remodeling [3]. The established combination data with alendronate (−40% vs. −54% osteocalcin reduction) provides a reference for evaluating combination therapies in postmenopausal osteoporosis models [4].

Neuroendocrine and Sleep Architecture Research

The compound's consistent and quantifiable effects on REM sleep (~50% increase in older adults, >20% increase in young adults) and sleep quality (42% to 8% reduction in sleep deviations) provide validated, non-invasive pharmacodynamic endpoints for confirming ghrelin receptor target engagement [5]. This makes it a valuable tool compound for investigating the intersection of the GH/IGF-1 axis, sleep regulation, and age-related neuroendocrine decline.

Ghrelin Receptor Pharmacology and Signaling Bias Studies

The compound's well-characterized pharmacological profile as a neutral/simple agonist with consistent potency across all signal transduction pathways (EC50 0.2–1.4 nM; 7-fold variability) provides a stable reference standard for comparative signaling bias studies [6]. Its contrast with GHRP-6 (600-fold potency variability; negative allosteric modulator) makes it an essential comparator for investigating biased agonism and allosteric modulation at the ghrelin receptor [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.